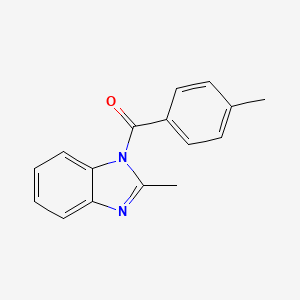![molecular formula C22H26N2O5 B12136200 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(dimetilamino)etil]-5-(3-etoxi fenil)-3-hidroxi-4-(5-metilfuran-2-carbonil)-2,5-dihidro-1H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrolidina, un grupo dimetilaminoetil, un grupo etoxi fenil y un grupo metilfuran-2-carbonil. Este compuesto es de interés en diversos campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[2-(dimetilamino)etil]-5-(3-etoxi fenil)-3-hidroxi-4-(5-metilfuran-2-carbonil)-2,5-dihidro-1H-pirrol-2-ona normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del anillo de pirrolidina, seguido de la introducción del grupo dimetilaminoetil, el grupo etoxi fenil y el grupo metilfuran-2-carbonil. Cada paso requiere reactivos y condiciones específicas, como catalizadores, disolventes y control de la temperatura, para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para reacciones a gran escala, asegurando la disponibilidad de reactivos de alta pureza e implementando técnicas de purificación eficientes. La producción industrial también puede implicar procesos de flujo continuo para mejorar la eficiencia y reducir los costes.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[2-(dimetilamino)etil]-5-(3-etoxi fenil)-3-hidroxi-4-(5-metilfuran-2-carbonil)-2,5-dihidro-1H-pirrol-2-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila para reemplazar ciertos grupos por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, deben controlarse cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados más saturados.
Aplicaciones Científicas De Investigación
Química: El compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener actividad biológica que puede explorarse para posibles aplicaciones terapéuticas.
Medicina: El compuesto podría investigarse por su potencial como candidato a fármaco o como herramienta para estudiar vías biológicas.
Industria: Puede encontrar uso en el desarrollo de nuevos materiales o como reactivo en procesos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 1-[2-(dimetilamino)etil]-5-(3-etoxi fenil)-3-hidroxi-4-(5-metilfuran-2-carbonil)-2,5-dihidro-1H-pirrol-2-ona ejerce sus efectos depende de sus interacciones específicas con los objetivos moleculares. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. La estructura del compuesto le permite interactuar con estos objetivos de manera específica, lo que podría provocar cambios en la función o señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 1-[2-(dimetilamino)etil]-5-(3-etoxi fenil)-3-hidroxi-4-(5-metilfuran-2-carbonil)-2,5-dihidro-1H-pirrol-2-ona incluyen otros derivados de pirrolidina con diferentes sustituyentes. Algunos ejemplos incluyen:
- 1-[2-(dimetilamino)etil]-5-(4-etoxi fenil)-3-hidroxi-4-(4-metoxi-2-metilbenzoil)-1,5-dihidro-2H-pirrol-2-ona
- 1-[2-(dimetilamino)etil]-3-hidroxi-4-(4-isopropoxi benzoil)-5-(4-isopropil fenil)-1,5-dihidro-2H-pirrol-2-ona
Singularidad
La singularidad de 1-[2-(dimetilamino)etil]-5-(3-etoxi fenil)-3-hidroxi-4-(5-metilfuran-2-carbonil)-2,5-dihidro-1H-pirrol-2-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O5/c1-5-28-16-8-6-7-15(13-16)19-18(20(25)17-10-9-14(2)29-17)21(26)22(27)24(19)12-11-23(3)4/h6-10,13,19,26H,5,11-12H2,1-4H3 |
Clave InChI |
VCAMLOKOLVCOOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136120.png)
![3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136121.png)
![5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136128.png)
![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)
![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)


![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

